6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine
Overview
Description
6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine is a chemical compound with the molecular formula C₁₀H₁₄ClN₃O It is a derivative of pyrazinamine, featuring a chlorine atom, a methyl group, and a tetrahydro-2H-pyran-4-ylmethyl group attached to the pyrazinamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine typically involves multiple steps, starting with the preparation of the pyrazinamine core. One common synthetic route includes the following steps:
Formation of Pyrazinamine Core: The pyrazinamine core can be synthesized through the reaction of hydrazine with a suitable diketone or β-diketone.
Chlorination: The pyrazinamine core is then chlorinated to introduce the chlorine atom at the 6-position.
Methylation: The pyrazinamine core is methylated to introduce the methyl group at the nitrogen atom.
Attachment of Tetrahydro-2H-pyran-4-ylmethyl Group: The final step involves the attachment of the tetrahydro-2H-pyran-4-ylmethyl group to the nitrogen atom.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Substitution: Substitution reactions can occur at the chlorine atom or the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. It can serve as a probe to investigate biological pathways and processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.
Industry: In the chemical industry, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it a useful reagent in different industrial processes.
Mechanism of Action
The mechanism by which 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The exact molecular pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine: This compound is structurally similar but features a pyridine ring instead of a pyrazine ring.
6-Chloro-N: 2 -methyl-N 2 -(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine: This compound has a triazine ring instead of a pyrazine ring.
Uniqueness: 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine is unique due to its specific combination of functional groups and the presence of the pyrazinamine core. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
6-chloro-N-methyl-N-(oxan-4-ylmethyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(8-9-2-4-16-5-3-9)11-7-13-6-10(12)14-11/h6-7,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWORLJAYIGJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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